2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine is a fundamental structure that forms part of several larger molecules, including some vitamins, coenzymes, and nucleotides found in DNA and RNA .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the pyrimidine ring might undergo reactions similar to other aromatic compounds, such as electrophilic aromatic substitution .Scientific Research Applications
Anti-HIV-1 Potential
While not directly studied for anti-HIV-1 activity, similar heterocyclic compounds have shown promise in antiviral research. Investigating the compound’s effects on HIV-1 replication and viral enzymes could be worthwhile .
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
Thiazolo [4,5-d]pyrimidin-7(6H)-ones have been explored as PI3K inhibitors. These enzymes play a role in cell signaling pathways and are implicated in cancer progression. The compound’s structure suggests potential interactions with PI3K .
Ubiquitin Specific Protease 7 (USP7) Inhibition
USP7 inhibitors are being investigated for their role in cancer therapy. The compound’s scaffold may offer insights into designing USP7-targeted drugs .
Stearoyl-CoA Desaturase Inhibition
Stearoyl-CoA desaturase is involved in lipid metabolism. Inhibitors of this enzyme have potential applications in metabolic disorders and cancer. The compound’s structure could be explored for its effects on stearoyl-CoA desaturase .
Positive Allosteric Modulation of α7 Nicotinic Acetylcholine Receptors
Thiazolo [4,5-d]pyrimidin-7(6H)-ones have been studied as positive allosteric modulators of α7 nicotinic acetylcholine receptors. These receptors play a role in cognitive function and neuroprotection .
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many bioactive molecules. Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain a piperidine ring are involved in modulating neurotransmitter systems in the brain .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient characteristics. Piperidine derivatives, for instance, are often well-absorbed and can cross the blood-brain barrier .
Future Directions
properties
IUPAC Name |
2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2S2/c1-4-28-20(30)18-19(25-21(32-18)27-9-7-13(2)8-10-27)26-22(28)31-12-17(29)24-16-11-15(23)6-5-14(16)3/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTFUGUSYMTERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(S2)N3CCC(CC3)C)N=C1SCC(=O)NC4=C(C=CC(=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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